molecular formula C15H16N2O3S2 B14947928 N-methyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

N-methyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Cat. No.: B14947928
M. Wt: 336.4 g/mol
InChI Key: QSOLRZIQJXDEMJ-UHFFFAOYSA-N
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Description

N-methyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroisoquinoline core, which is a common motif in many biologically active molecules, and a thienylsulfonyl group, which adds to its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

The synthesis of N-methyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the thienylsulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline intermediate using a thienylsulfonyl chloride in the presence of a base such as triethylamine.

    N-methylation: The final step is the methylation of the nitrogen atom, which can be accomplished using methyl iodide or dimethyl sulfate under basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the development of scalable processes that can be carried out in large reactors.

Chemical Reactions Analysis

N-methyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the sulfonyl group or the isoquinoline ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thienylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-methyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-methyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The thienylsulfonyl group is thought to play a crucial role in these interactions, potentially through covalent bonding or non-covalent interactions such as hydrogen bonding or hydrophobic effects.

Comparison with Similar Compounds

N-methyl-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide can be compared with other similar compounds, such as:

    N-(2-Furylmethyl)-N-methyl-N~2~-(2-thienylsulfonyl)glycinamide: This compound also contains a thienylsulfonyl group but has a different core structure, which may result in different biological activities.

    N-(2-methylbenzyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide: This compound features a piperidine ring instead of a tetrahydroisoquinoline ring, which can affect its chemical reactivity and interactions with biological targets.

    2-[(2-thienylsulfonyl)amino]benzamide: This compound has a simpler structure with a benzamide core, making it less complex but potentially useful for studying the effects of the thienylsulfonyl group in isolation.

The uniqueness of this compound lies in its combination of a tetrahydroisoquinoline core and a thienylsulfonyl group, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

N-methyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C15H16N2O3S2/c1-16-15(18)13-9-11-5-2-3-6-12(11)10-17(13)22(19,20)14-7-4-8-21-14/h2-8,13H,9-10H2,1H3,(H,16,18)

InChI Key

QSOLRZIQJXDEMJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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